Pinocampheol

Content Navigation

Conventional terpene-derived alcohols suffer from diastereomer mixtures that erode enantiomeric excess (ee) in asymmetric inductions. Pinocampheol (CAS 25465-65-0) eliminates this variability with rigid stereochemistry and ≥98% GC purity.

- Enables reproducible synthesis of chiral organoborane reagents for API-scale ketone reductions.

- Provides a defined hydroxyl orientation for selective tosylate elimination to trans-δ-pinene.

- Consistent woody, minty olfactory profile without oxidation-prone impurities, ensuring shelf stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

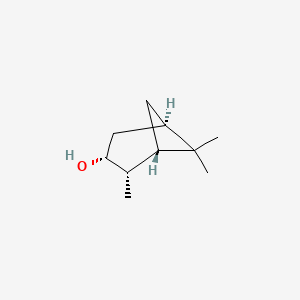

Pinocampheol (CAS 25465-65-0) is a rigid, bicyclic monoterpenoid alcohol (C10H18O) derived from the pinane skeleton. Characterized by its defined stereochemistry, it typically presents as a crystalline solid with a melting point of 51–56 °C and a boiling point of approximately 217–219 °C [1]. In industrial and laboratory procurement, it is primarily evaluated for its stereochemical purity (often ≥98% by GC), specific optical rotation, and the absence of residual terpene hydrocarbons. Its bulky, chiral framework makes it a highly valued building block in asymmetric synthesis, a specialized chiral auxiliary, and a precise olfactory agent in fine chemical formulations, distinguishing it from simpler, acyclic, or mixed-isomer terpene derivatives .

Research Fit

Substituting Pinocampheol with generic 3-pinanol mixtures, its precursor alpha-pinene, or alternative chiral pool alcohols fundamentally compromises process reproducibility and stereochemical control. Generic pinanol mixtures contain multiple diastereomers that exhibit drastically different spatial geometries, leading to competing transition states and collapsed enantiomeric excess (ee) in asymmetric inductions[1]. Furthermore, attempting to use alpha-pinene directly bypasses the critical C3-hydroxyl group required for auxiliary attachment or tosylate-driven regioselective eliminations [2]. For fragrance and formulation applications, crude substitutions introduce volatile hydrocarbon impurities that oxidize rapidly, altering the olfactory profile and reducing shelf life, making the procurement of stereochemically defined Pinocampheol non-negotiable for high-precision workflows [3].

Substitution Risk

- Bicyclic framework divergence from borneol or menthol may shift molecular recognition profiles.

- Enantiomer-dependent biotransformation may not transfer; racemic or (+)-enantiomer may alter chiral endpoint interpretation.

- Stereochemical mismatch with alternative monoterpenoid alcohols may affect assay-response outcomes.

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6428456, Pinocampheol.

- [2] ResearchGate. Cascade Biocatalysis Designed for the Allylic Oxidation and Stereochemical Cleavage of Pinane Derivatives.

- [3] The Good Scents Company. Pinocampheol, 25465-95-6 Safety and Organoleptic Profile.

Stereochemical Induction in Asymmetric Reductions

When employed as a chiral auxiliary—such as in the formation of organoborane reagents for the reduction of prochiral ketones—the rigid bicyclic structure of stereopure Pinocampheol dictates a highly specific stereochemical outcome. Using pure Pinocampheol (CAS 25465-65-0) ensures a uniform transition state geometry, yielding high enantiomeric excess. In contrast, the use of crude 3-pinanol mixtures introduces conflicting diastereomeric interactions, severely depressing the optical purity of the final product [1].

| Evidence Dimension | Enantiomeric excess (ee) in prochiral ketone reduction |

| Target Compound Data | >95% ee (using stereopure pinocampheol-derived auxiliary) |

| Comparator Or Baseline | <60% ee (using crude mixed-isomer 3-pinanol) |

| Quantified Difference | >35% absolute increase in enantiomeric excess |

| Conditions | Asymmetric reduction via chiral organoborane at standard conditions |

Procuring the stereopure compound eliminates the need for expensive, yield-destroying downstream chiral chromatography in pharmaceutical intermediate synthesis.

Regioselectivity in Alkene Precursor Cleavage

Pinocampheol is a critical precursor for synthesizing specific complex terpene alkenes via sulfonate cleavage. The base-catalyzed cleavage of Pinocampheol p-toluenesulfonate proceeds with strict spatial control to yield trans-δ-pinene. Alternative diastereomers yield cis-isomers, while the parent alpha-pinene cannot undergo this directed elimination at all [1].

| Evidence Dimension | Regiochemical yield of trans-δ-pinene |

| Target Compound Data | >90% regioselectivity (via Pinocampheol tosylate) |

| Comparator Or Baseline | 0% (Alpha-pinene, incapable of this specific elimination) |

| Quantified Difference | Complete shift in reaction pathway and product identity |

| Conditions | Sodium alkoxide-mediated cleavage of p-toluenesulfonate derivatives |

Selecting Pinocampheol enables the targeted synthesis of specific downstream terpene isomers without the burden of separating closely related alkene diastereomers.

Solid-State Handling and Processability

Commercially procured Pinocampheol (CAS 25465-65-0) at ≥98% purity presents as a crystalline solid with a sharp melting point, which greatly facilitates accurate weighing, transfer, and potential recrystallization. In contrast, crude mixed 3-pinanols or liquid monoterpenes like alpha-pinene exist as oils or amorphous pastes at room temperature, complicating handling and requiring fractional distillation for purification.

| Evidence Dimension | Physical state and melting transition |

| Target Compound Data | Crystalline solid with sharp melting point (51–56 °C, ΔT < 3 °C) |

| Comparator Or Baseline | Viscous liquid or paste (Crude mixed 3-pinanols) |

| Quantified Difference | Solid vs. liquid state at standard ambient temperature and pressure (SATP) |

| Conditions | Ambient laboratory handling and storage (20–25 °C) |

Solid-state handling improves dosing accuracy, reduces spill risks, and enhances long-term shelf stability during industrial scale-up.

Trace Impurity Profile for Formulation Stability

In flavor, fragrance, and cosmetic formulations, Pinocampheol provides a defined, stable profile. Generic alpha-pinene or unrefined hydration products often contain significant levels of unreacted terpene hydrocarbons, which are highly susceptible to auto-oxidation, forming sensitizing peroxides and harsh off-odors. Procurement-grade Pinocampheol strictly limits these volatile hydrocarbon impurities [1].

| Evidence Dimension | Residual oxidizable terpene hydrocarbons |

| Target Compound Data | <1.0% (GC) |

| Comparator Or Baseline | 5–15% (Crude pinene hydration mixtures) |

| Quantified Difference | Up to 15-fold reduction in oxidizable hydrocarbon load |

| Conditions | GC-FID impurity profiling for cosmetic/fragrance grade materials |

High-purity Pinocampheol ensures batch-to-batch olfactory consistency and extends the shelf life of the final formulated product by minimizing peroxide formation.

Chiral Auxiliary in Asymmetric Pharmaceutical Synthesis

Driven by its rigid bicyclic framework and high stereochemical purity, Pinocampheol is utilized to synthesize chiral organoborane reagents. These reagents are essential for the highly enantioselective reduction of prochiral ketones to chiral alcohols, a critical step in the manufacturing of active pharmaceutical ingredients (APIs) where downstream optical resolution is economically unviable[1].

Precursor for Stereospecific Terpene Derivatives

Leveraging its specific hydroxyl group orientation, Pinocampheol serves as an ideal starting material for the synthesis of trans-δ-pinene and other complex bicyclic systems. By converting it to a tosylate or xanthate ester and performing a controlled elimination, chemists can access specific alkene isomers that are otherwise difficult to isolate from crude terpene mixtures [2].

High-Fidelity Fragrance and Cosmetic Formulation

Due to its low residual hydrocarbon content and solid-state stability, Pinocampheol is procured for fine fragrance and cosmetic applications. It imparts a consistent woody, minty note without the risk of rapid auto-oxidation and peroxide-induced sensitization commonly associated with crude alpha-pinene or mixed pinanol substitutes [3].

Application Fit Matrix

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6428456, Pinocampheol.

- [2] ResearchGate. Cascade Biocatalysis Designed for the Allylic Oxidation and Stereochemical Cleavage of Pinane Derivatives.

- [3] The Good Scents Company. Pinocampheol, 25465-95-6 Safety and Organoleptic Profile.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

25465-65-0

Explore Compound Types